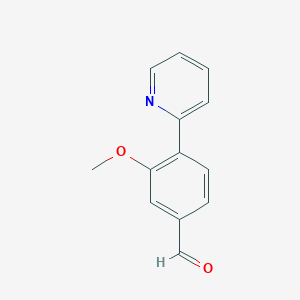
1,2-Dichloro-4-(2-nitrophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2-Dichloro-4-(2-nitrophenoxy)benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) and a dichlorophenoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(2-nitrophenoxy)benzene typically involves the nitration of 2-(3,4-dichlorophenoxy)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,2-Dichloro-4-(2-nitrophenoxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group or the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 2-(3,4-Dichlorophenoxy)-1-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential antiviral properties, particularly against picornaviruses.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Dichloro-4-(2-nitrophenoxy)benzene varies depending on its application:
類似化合物との比較
Similar Compounds
2-(3,4-Dichlorophenoxy) triethylamine: Another compound with similar structural features, used as a plant growth regulator.
2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile: Known for its antiviral properties.
Uniqueness
1,2-Dichloro-4-(2-nitrophenoxy)benzene is unique due to its specific combination of a nitro group and dichlorophenoxy group, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C12H7Cl2NO3 |
|---|---|
分子量 |
284.09 g/mol |
IUPAC名 |
1,2-dichloro-4-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl2NO3/c13-9-6-5-8(7-10(9)14)18-12-4-2-1-3-11(12)15(16)17/h1-7H |
InChIキー |
NJQQKGNHFXILEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
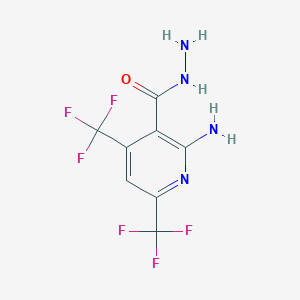
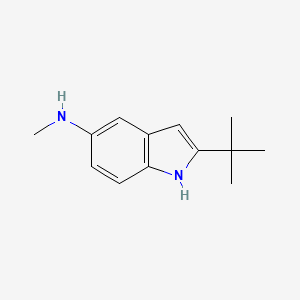
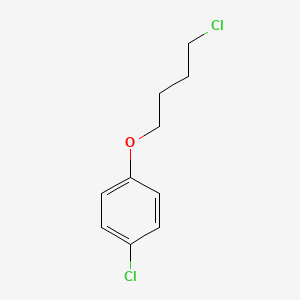
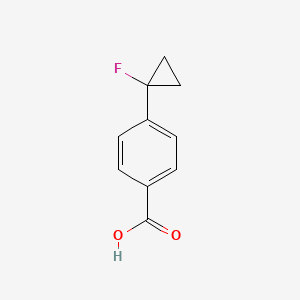
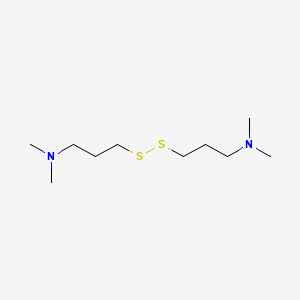
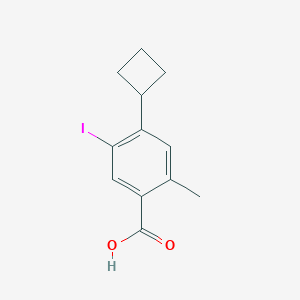
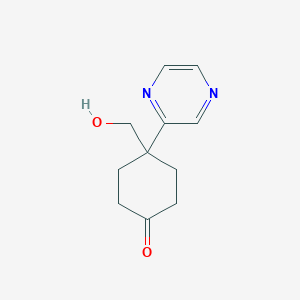
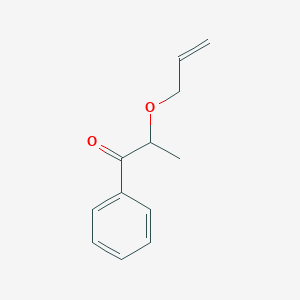
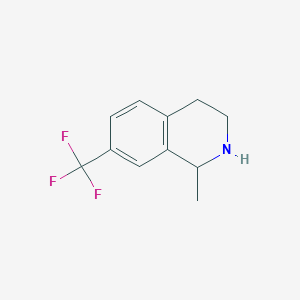

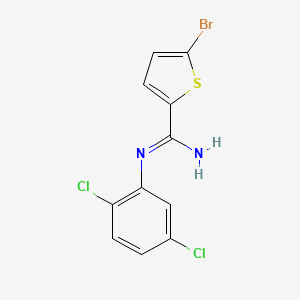
![5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazol-3(2H)-one](/img/structure/B8627610.png)

